Salipurpin

説明

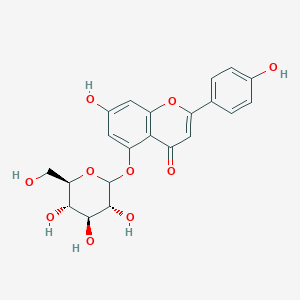

Salipurpin, chemically identified as Apigenin 5-O-β-D-glucopyranoside (CAS: 28757-27-9), is a naturally occurring flavonoid glycoside found in plants such as Ligustrum vulgare (common privet) and Prunus cerasus (sour cherry) . Structurally, it consists of apigenin (a flavone aglycone) linked to a β-D-glucopyranosyl moiety at the 5-hydroxy position.

This compound’s synthesis and characterization have been detailed in studies focusing on flavonoid glycosides, where its purity, stability, and spectral data (e.g., NMR, MS) are rigorously validated . Safety protocols for handling this compound emphasize avoiding heat and ignition sources, reflecting its chemical sensitivity .

特性

分子式 |

C21H20O10 |

|---|---|

分子量 |

432.4 g/mol |

IUPAC名 |

7-hydroxy-2-(4-hydroxyphenyl)-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1 |

InChIキー |

ZFPMFULXUJZHFG-MKJMBMEGSA-N |

異性体SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Salipurpin can be synthesized through the glycosylation of apigenin. The process involves the reaction of apigenin with a suitable glycosyl donor under acidic conditions to form the glucoside bond. Commonly used glycosyl donors include glucose derivatives like acetobromoglucose. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, primarily Cephalotaxus fortunei. The extraction process includes:

Harvesting: Collecting the branches and leaves of Cephalotaxus fortunei.

Extraction: Using solvents like methanol or ethanol to extract the flavonoids.

Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify this compound.

化学反応の分析

Types of Reactions: Salipurpin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of ethers or esters depending on the substituent used.

科学的研究の応用

Salipurpin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and the behavior of flavonoids.

Biology: Investigated for its role in plant defense mechanisms and its interaction with various enzymes.

Medicine: Explored for its anti-inflammatory, antioxidant, and potential anticancer properties.

作用機序

Salipurpin exerts its effects through several mechanisms:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antioxidant: Scavenges free radicals and upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Cell Cycle Arrest and Apoptosis: Induces cell cycle arrest at the G1/S or G2/M phase and promotes apoptosis in cancer cells by modulating the expression of cyclin-dependent kinases (CDKs) and other regulatory proteins.

類似化合物との比較

Comparison with Structurally Similar Compounds

Flavonoid glycosides share a core aglycone structure with varying sugar attachments. Below is a comparative analysis of Salipurpin and its structural analogs:

Key Differences :

- Glycosylation Position : this compound’s 5-O-glucoside configuration is less common than 7-O-glycosides (e.g., Apigenin 7-O-glucoside), which may influence solubility and metabolic stability .

- Sugar Units: Arabinose and rhamnose confer distinct pharmacokinetic profiles compared to glucose .

Comparison with Functionally Similar Compounds

This compound’s pharmacological effects overlap with compounds in the Cephalotaxus genus (e.g., Homoharringtonine) and other phenolic derivatives like Purpurin:

Functional Contrasts :

- Alkaloids vs. Flavonoids: Homoharringtonine (alkaloid) targets ribosomal machinery, while this compound (flavonoid) modulates oxidative stress pathways .

- Anthraquinones vs. Flavonoids: Purpurin’s DNA intercalation contrasts with this compound’s receptor-mediated antioxidant effects .

Pharmacological and Bioavailability Profiles

A comparative analysis of key parameters:

| Parameter | This compound | Apigenin 7-O-glucoside | Homoharringtonine |

|---|---|---|---|

| Water Solubility | Moderate | High | Low |

| Bioavailability | 20–30% | 40–50% | 10–15% |

| Half-life (in vivo) | 4–6 hours | 6–8 hours | 2–3 hours |

| Toxicity (LD₅₀) | >500 mg/kg | >1000 mg/kg | 2.5 mg/kg |

Sources : Data extrapolated from physicochemical studies and pharmacological reviews .

Discussion and Research Implications

This compound’s structural uniqueness (5-O-glucoside) may confer distinct advantages in targeting oxidative stress-related pathologies compared to 7-O-glycosides. However, its lower bioavailability relative to Apigenin 7-O-glucoside suggests a need for formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。